N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound characterized by its unique structural components, including an indene moiety and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indene Moiety: Starting with a suitable indene precursor, the indene ring is hydrogenated to form the 2,3-dihydro-1H-inden-2-yl group.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a propyl-substituted pyrimidine precursor.
Thioether Formation: The pyrimidine ring is then functionalized with a thiol group, which is subsequently reacted with a haloacetamide to form the thioether linkage.
Coupling Reaction: Finally, the indene and pyrimidine moieties are coupled under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the sulfur atom or the indene ring, leading to sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the carbonyl group in the acetamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism by which N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide exerts its effects depends on its target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide
- N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-ethylpyrimidin-2-yl)sulfanyl]acetamide
Uniqueness
N-(2,3-dihydro-1H-inden-2-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both an indene and a pyrimidine moiety. This combination of structural features may confer distinct biological activities and physicochemical properties compared to its analogs.
Properties
Molecular Formula |
C18H21N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-2-yl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N3O2S/c1-2-5-14-10-16(22)21-18(20-14)24-11-17(23)19-15-8-12-6-3-4-7-13(12)9-15/h3-4,6-7,10,15H,2,5,8-9,11H2,1H3,(H,19,23)(H,20,21,22) |
InChI Key |
NWXUMTZSJWCWEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC(=O)NC2CC3=CC=CC=C3C2 |
Origin of Product |
United States |
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